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molecular formula C4H7NO4 B8646442 Acetamidoglycolic acid

Acetamidoglycolic acid

Cat. No. B8646442
M. Wt: 133.10 g/mol
InChI Key: KMSVANWURMHBAC-UHFFFAOYSA-N
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Patent
US04105690

Procedure details

An acetic acid solution of acetamidoglycolic acid is prepared by distilling under vacuum without exceeding 40° C the water from a mixture of 74 g of aqueous solution of 50% glyoxylic acid (0.5 mole) and 29.55 g of acetamide (0.5 mole).
[Compound]
Name
aqueous solution
Quantity
74 g
Type
reactant
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
29.55 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=[O:4])[CH:2]=[O:3].[C:6]([NH2:9])(=[O:8])[CH3:7]>C(O)(=O)C>[C:6]([NH:9][CH:2]([OH:3])[C:1]([OH:5])=[O:4])(=[O:8])[CH3:7]

Inputs

Step One
Name
aqueous solution
Quantity
74 g
Type
reactant
Smiles
Name
Quantity
0.5 mol
Type
reactant
Smiles
C(C=O)(=O)O
Name
Quantity
29.55 g
Type
reactant
Smiles
C(C)(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
by distilling under vacuum
CUSTOM
Type
CUSTOM
Details
without exceeding 40° C

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC(C(=O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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